1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea
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Overview
Description
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea typically involves the reaction of piperazine with an appropriate isocyanate. One common method is to react piperazine with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential activity as central nervous system agents.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea: Characterized by the presence of a piperazine ring and an isopropyl group.
1-[2-(Piperazin-1-yl)ethyl]-3-(methyl)urea: Similar structure but with a methyl group instead of an isopropyl group.
1-[2-(Piperazin-1-yl)ethyl]-3-(ethyl)urea: Contains an ethyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group can influence its lipophilicity and, consequently, its interaction with biological membranes and targets .
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c1-9(2)13-10(15)12-5-8-14-6-3-11-4-7-14/h9,11H,3-8H2,1-2H3,(H2,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHAGCINQEHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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